Ethyl 2-(tert-butyl)pyrimidine-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-tert-butylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-5-15-9(14)8-6-12-10(13-7-8)11(2,3)4/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAOZZHBNOJRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738845 | |
| Record name | Ethyl 2-tert-butylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648423-76-1 | |
| Record name | Ethyl 2-tert-butylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling has emerged as a cornerstone for introducing tert-butyl groups into aromatic systems. A method adapted from the synthesis of Ethyl 5-(tert-butyl)pyrimidine-2-carboxylate involves reacting tert-butylboronic acid derivatives with halogenated pyrimidine precursors. For instance, ethyl 5-bromopyrimidine-2-carboxylate can undergo Suzuki-Miyaura coupling with tert-butylboronic acid pinacol ester in the presence of Pd(PPh₃)₄ and a base like K₂CO₃. This reaction typically proceeds in tetrahydrofuran (THF) at 80–90°C for 12–24 hours, yielding the target compound with moderate to high efficiency.
Key Parameters:
-
Catalyst: Pd(PPh₃)₄ (2–5 mol%)
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Base: K₂CO₃ or Cs₂CO₃
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Solvent: THF or dioxane
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Temperature: 80–90°C
-
Yield: 60–85%
Steric hindrance from the tert-butyl group necessitates optimized ligand systems. Bulky ligands such as SPhos or XPhos enhance coupling efficiency by stabilizing the palladium intermediate.
Nucleophilic Aromatic Substitution
Nucleophilic substitution offers a direct route to install the tert-butyl group. Ethyl 2-chloropyrimidine-5-carboxylate reacts with tert-butoxide ions under SNAr conditions. The electron-withdrawing ester group at the 5-position activates the 2-position for nucleophilic attack, facilitating substitution .
Reaction Conditions:
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Nucleophile: Potassium tert-butoxide (2.0 equiv)
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Solvent: Dimethylformamide (DMF)
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Temperature: 100–120°C
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Time: 6–12 hours
The reaction’s success hinges on the absence of protic solvents, which could deactivate the nucleophile. Microwave-assisted synthesis reduces reaction times to 1–2 hours with comparable yields .
Esterification and Protecting Group Strategies
Ethyl ester formation is typically achieved via Fischer esterification or alcoholysis of acyl chlorides. For example, 2-(tert-butyl)pyrimidine-5-carboxylic acid reacts with ethanol in the presence of H₂SO₄ (catalytic) under reflux . Alternatively, the acid chloride intermediate, generated using thionyl chloride (SOCl₂), reacts with ethanol at room temperature .
Comparative Data:
| Method | Reagents | Temperature | Yield |
|---|---|---|---|
| Fischer Esterification | EtOH, H₂SO₄ | Reflux | 65% |
| Alcoholysis | EtOH, SOCl₂ | 25°C | 85% |
Protecting groups like tert-butyloxycarbonyl (Boc) are employed during multistep syntheses to prevent undesired side reactions. For instance, Boc protection of amino groups in intermediates ensures regioselective functionalization .
Optimization of Steric and Electronic Effects
The tert-butyl group’s steric bulk complicates reactions at adjacent positions. Computational studies indicate that the tert-butyl group increases the activation energy for electrophilic substitution by 15–20 kJ/mol compared to methyl groups. To mitigate this, reactions are conducted at elevated temperatures or with high-pressure conditions.
Electronic effects from the ester group also influence reactivity. The electron-withdrawing nature of the carboxylate deactivates the pyrimidine ring, necessitating stronger nucleophiles or harsher conditions for substitution .
Purification and Characterization
Chromatographic techniques (e.g., silica gel column chromatography) resolve regioisomeric byproducts. Ethyl 2-(tert-butyl)pyrimidine-5-carboxylate is characterized by:
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¹H NMR: δ 1.35 (s, 9H, tert-butyl), 4.35 (q, 2H, CH₂CH₃), 8.90 (s, 1H, pyrimidine-H).
-
MS (ESI): m/z 237.1 [M+H]⁺.
Recrystallization from ethanol/water mixtures improves purity (>98%) .
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. A patented method describes the reaction of 2-tert-butylpyrimidine-5-carbonyl chloride with ethanol in a microreactor at 50°C, achieving 90% conversion in 10 minutes . This approach reduces side product formation and improves safety profiles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(tert-butyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of ethyl 2-(tert-butyl)pyrimidine-5-carboxylate typically involves multi-step reactions starting from simpler precursors. A common method includes the cyclization of appropriate pyrimidine derivatives under controlled conditions. The compound's mechanism of action often involves binding to specific enzymes or receptors, modulating their activity, which is critical for its applications in drug discovery and development .
Medicinal Chemistry
This compound has shown potential as a lead compound in drug discovery due to its structural features that may influence biological activity. Studies indicate that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties by inhibiting COX-2 activity, with IC₅₀ values comparable to established drugs like celecoxib .
| Compound | IC₅₀ (μmol) | Activity |
|---|---|---|
| This compound | 0.04 ± 0.01 | COX-2 Inhibition |
| Celecoxib | 0.04 ± 0.01 | COX-2 Inhibition |
Enzyme Inhibition Studies
Research has demonstrated that this compound can serve as a potent inhibitor for various enzymes involved in metabolic pathways. This property is particularly valuable in the study of diseases such as diabetes and cancer, where enzyme modulation can lead to therapeutic benefits .
Agrochemical Development
The compound's unique structure allows it to be explored for applications in agrochemicals, particularly in developing herbicides and pesticides. Its ability to interact with biological targets makes it suitable for enhancing crop protection strategies .
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of several pyrimidine derivatives, including this compound. The results indicated significant inhibition of COX-2 enzyme activity, supporting its potential as an anti-inflammatory agent . The study highlighted the structure-activity relationship (SAR) that underpins these effects.
Case Study 2: Drug Discovery
In a high-throughput screening project aimed at identifying new drug candidates for inflammatory diseases, this compound emerged as a promising candidate due to its selective inhibition profile against calmodulin-dependent kinases . This finding underscores the compound's relevance in therapeutic development.
Mechanism of Action
The mechanism of action of Ethyl 2-(tert-butyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on the Pyrimidine Ring
The structural diversity of pyrimidine-5-carboxylates is driven by substituents at the 2-, 4-, and 6-positions. Below is a comparative analysis of key derivatives:
Key Observations :
- Electronic Effects : Trifluoromethyl groups enhance electron-withdrawing properties, improving metabolic stability, whereas tert-butyl groups are electron-donating, favoring hydrophobic interactions .
- Biological Activity: Benzylamino derivatives (e.g., Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate) exhibit anti-fibrotic properties, while tert-butyl analogs are more commonly used in kinase inhibitor synthesis .
Yield Comparison :
Physicochemical Properties
| Property | This compound | Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate |
|---|---|---|---|
| LogP (estimated) | 2.8 | 2.1 | 2.5 |
| Solubility (aq.) | Low | Moderate | Low |
| Thermal Stability | High (decomposes >200°C) | Moderate | High |
Notes:
Biological Activity
Ethyl 2-(tert-butyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with an ethyl carboxylate group and a tert-butyl group. Its molecular formula is with a molecular weight of approximately 220.27 g/mol. The unique structural characteristics of this compound may influence its reactivity and biological activity, making it a subject of ongoing research in the field.
The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors. In antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it has been observed to interfere with cell signaling pathways, potentially leading to apoptosis in cancer cells .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been documented, with minimum inhibitory concentration (MIC) values suggesting moderate activity against pathogens such as Escherichia coli and Staphylococcus aureus .
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 30 |
Anticancer Activity
Research has shown that this compound possesses anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. Notably, the compound has been reported to induce apoptosis in these cells at concentrations as low as 10 μM .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of pyrimidine derivatives on human leukemia cell lines (K562 and CEM), this compound exhibited significant antitumor activity. The IC50 values were determined to be around 15 μM for K562 cells, indicating its potential as an effective therapeutic agent.
| Cell Line | IC50 (μM) |
|---|---|
| K562 | 15 |
| CEM | 18 |
Structure-Activity Relationship (SAR)
The presence of the tert-butyl group in this compound is believed to enhance its biological activity compared to other similar compounds. Studies suggest that modifications in substitution patterns on the pyrimidine ring can significantly alter the compound's reactivity and biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
